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Compound of Interest

Compound Name: ZK112993

Cat. No.: B1684393 Get Quote

Application Notes and Protocols for Researchers
These comprehensive application notes and protocols are designed for researchers, scientists,

and drug development professionals interested in utilizing ZK112993 as a specific tool for the

investigation of progesterone receptor (PR) signaling pathways.

Introduction
ZK112993 is a potent, selective, non-steroidal antagonist of the progesterone receptor (PR).[1]

[2] It is classified as a Type II progesterone antagonist, a class of compounds that, unlike Type I

antagonists, facilitate the binding of the progesterone receptor to DNA.[3] This unique

mechanism of action makes ZK112993 a valuable tool for dissecting the intricate downstream

signaling events regulated by the progesterone receptor, particularly in the context of hormone-

sensitive cancers such as breast cancer.

Mechanism of Action
Progesterone, a steroid hormone, exerts its biological effects by binding to and activating the

progesterone receptor, a ligand-activated transcription factor. Upon activation, the PR

translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as

progesterone response elements (PREs) in the promoter regions of target genes, thereby

modulating their transcription.
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ZK112993 functions by competitively binding to the ligand-binding domain of the progesterone

receptor. While it promotes the association of the PR with DNA, it prevents the subsequent

conformational changes necessary for the recruitment of co-activators and the initiation of

transcription.[3] This effectively blocks progesterone-mediated gene expression. This

"dominant negative" mode of action allows researchers to investigate the specific roles of PR-

DNA binding in cellular processes, independent of transcriptional activation.

Key Signaling Pathways for Investigation
ZK112993 is an ideal tool for investigating the following signaling pathways:

Progesterone Receptor (PR) Signaling: Directly interrogating the role of PR in various

cellular processes, including cell proliferation, differentiation, and apoptosis.

Crosstalk with Mitogen-Activated Protein Kinase (MAPK) Pathway: Elucidating the interplay

between PR and the MAPK/ERK signaling cascade, which is frequently dysregulated in

cancer.

Crosstalk with Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT)

Pathway: Investigating the communication between PR and the JAK/STAT pathway, another

critical signaling network in cell growth and immunity.

Data Presentation
Table 1: Comparative Anti-proliferative Activity of
ZK112993
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Compound Cell Line Assay Endpoint Result Reference

ZK112993

T47D (PR-

positive

breast

cancer)

Cell

Proliferation

Assay

Inhibition of

progestin-

induced cell

growth

Significant

inhibition
[1]

Onapristone

T47D (PR-

positive

breast

cancer)

Cell

Proliferation

Assay

Inhibition of

progestin-

induced cell

growth

Significant

inhibition
[2]

Tamoxifen

T47D (PR-

positive

breast

cancer)

Cell

Proliferation

Assay

Inhibition of

estrogen-

induced cell

growth

Significant

inhibition
[2]

Table 2: Effect of ZK112993 on PR-mediated Gene
Transcription

Treatment
Reporter
Gene

Cell Line Assay Result Reference

Progesterone
PRE-

Luciferase
T47D

Luciferase

Reporter

Assay

Increased

luciferase

activity

[4]

Progesterone

+ ZK112993

PRE-

Luciferase
T47D

Luciferase

Reporter

Assay

Inhibition of

progesterone

-induced

luciferase

activity

[4]

Experimental Protocols
Protocol 1: Investigating the Effect of ZK112993 on Cell
Proliferation
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This protocol is designed to assess the anti-proliferative effects of ZK112993 in progesterone

receptor-positive breast cancer cells.

Materials:

T47D human breast cancer cell line (ATCC)

DMEM/F-12 medium (Gibco)

Fetal Bovine Serum (FBS), charcoal-stripped (Gibco)

Penicillin-Streptomycin (Gibco)

Progesterone (Sigma-Aldrich)

ZK112993 (Selleck Chemicals)

96-well plates

MTT or WST-1 cell proliferation assay kit (Roche)

Plate reader

Procedure:

Cell Culture: Culture T47D cells in DMEM/F-12 supplemented with 10% charcoal-stripped

FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

Hormone Starvation: Replace the medium with phenol red-free DMEM/F-12 containing 5%

charcoal-stripped FBS for 24 hours.

Treatment: Treat the cells with varying concentrations of ZK112993 (e.g., 1, 10, 100 nM) in

the presence or absence of 10 nM progesterone. Include appropriate vehicle controls.

Incubation: Incubate the plates for 72 hours.
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Proliferation Assay: Perform the MTT or WST-1 assay according to the manufacturer's

instructions.

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control.

Cell Proliferation Assay Workflow

Seed T47D cells Hormone Starvation (24h) Treat with Progesterone +/- ZK112993 Incubate (72h) MTT/WST-1 Assay Measure Absorbance & Analyze

Click to download full resolution via product page

Caption: Workflow for assessing the anti-proliferative effects of ZK112993.

Protocol 2: Analysis of PR-Mediated Gene Transcription
using Luciferase Reporter Assay
This protocol measures the ability of ZK112993 to inhibit progesterone-induced transcriptional

activity of the progesterone receptor.

Materials:

T47D cells

PRE-luciferase reporter plasmid

Renilla luciferase control plasmid (e.g., pRL-TK)

Lipofectamine 3000 (Invitrogen)

Opti-MEM I Reduced Serum Medium (Gibco)

Progesterone (Sigma-Aldrich)

ZK112993 (Selleck Chemicals)
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Dual-Luciferase Reporter Assay System (Promega)

Luminometer

Procedure:

Cell Seeding: Seed T47D cells in 24-well plates at a density that will result in 70-80%

confluency on the day of transfection.

Transfection: Co-transfect the cells with the PRE-luciferase reporter plasmid and the Renilla

luciferase control plasmid using Lipofectamine 3000 according to the manufacturer's

protocol.

Hormone Starvation: After 24 hours of transfection, replace the medium with phenol red-free

DMEM/F-12 containing 5% charcoal-stripped FBS for another 24 hours.

Treatment: Treat the cells with ZK112993 (e.g., 100 nM) for 1 hour before adding

progesterone (10 nM).

Incubation: Incubate for 24 hours.

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla

luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to

control for transfection efficiency.

PR Transcriptional Activation

Progesterone

Progesterone Receptor PRE

ZK112993

Target Gene Transcription

Luciferase Expression
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Click to download full resolution via product page

Caption: ZK112993 blocks PR-mediated transcription.

Protocol 3: Investigating Crosstalk with the MAPK/ERK
Pathway via Western Blot
This protocol details the investigation of ZK112993's effect on the phosphorylation of ERK1/2,

key components of the MAPK pathway, in response to progesterone.

Materials:

T47D cells

Progesterone (Sigma-Aldrich)

ZK112993 (Selleck Chemicals)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit (Thermo Fisher Scientific)

SDS-PAGE gels

PVDF membrane

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin

(Cell Signaling Technology)

HRP-conjugated secondary antibody

ECL Western Blotting Substrate (Thermo Fisher Scientific)

Chemiluminescence imaging system

Procedure:
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Cell Culture and Treatment: Culture and hormone-starve T47D cells as described in Protocol

1. Treat cells with ZK112993 (100 nM) for 1 hour, followed by progesterone (10 nM) for 15

minutes.

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using the BCA

assay.

SDS-PAGE and Western Blotting:

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibody (anti-phospho-ERK1/2) overnight at

4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detect the signal using an ECL substrate and a chemiluminescence imaging system.

Stripping and Re-probing: Strip the membrane and re-probe with anti-total-ERK1/2 and anti-

β-actin antibodies for loading controls.

Densitometry Analysis: Quantify the band intensities using image analysis software.
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PR-MAPK Crosstalk Investigation

Progesterone

Progesterone Receptor

MAPK Cascade (Raf/MEK)

ZK112993

ERK1/2

p-ERK1/2

Downstream Effects

Click to download full resolution via product page

Caption: Investigating PR's influence on the MAPK/ERK pathway.

Conclusion
ZK112993 serves as a highly specific and potent antagonist of the progesterone receptor,

making it an invaluable molecular tool for researchers. Its unique Type II antagonistic

mechanism allows for the detailed investigation of PR's role in gene regulation and its crosstalk

with other critical signaling pathways. The protocols provided herein offer a framework for

utilizing ZK112993 to advance our understanding of progesterone signaling in both normal
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physiology and disease states, particularly in the context of breast cancer research and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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